molecular formula C13H16ClN5OS3 B11411416 5-chloro-2-(propylsulfanyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

5-chloro-2-(propylsulfanyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

Cat. No.: B11411416
M. Wt: 390.0 g/mol
InChI Key: YBFQHHPBVIDQIN-UHFFFAOYSA-N
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Description

5-chloro-2-(propylsulfanyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group, propylsulfanyl groups, and a thiadiazole moiety

Preparation Methods

The synthesis of 5-chloro-2-(propylsulfanyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide involves multiple steps, typically starting with the preparation of the pyrimidine core. The synthetic route often includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors such as β-diketones with guanidine derivatives.

    Introduction of the chloro group: Chlorination of the pyrimidine ring is usually carried out using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the propylsulfanyl groups: This step involves the nucleophilic substitution of the chloro group with propylthiol in the presence of a base.

    Formation of the thiadiazole moiety: This can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

5-chloro-2-(propylsulfanyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The propylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the chloro group, using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include bases like sodium hydride, solvents like dimethylformamide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-chloro-2-(propylsulfanyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-(propylsulfanyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of key enzymes or receptors involved in cellular processes. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes essential for cell wall synthesis, while its anticancer activity may involve the disruption of signaling pathways critical for cancer cell proliferation and survival.

Comparison with Similar Compounds

5-chloro-2-(propylsulfanyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide can be compared with other similar compounds, such as:

    5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide: This compound has a similar structure but with a methylsulfanyl group instead of a propylsulfanyl group.

    5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide: This compound lacks the thiadiazole moiety, making it structurally simpler.

    5-chloro-2-(propylsulfanyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide: This compound has a methylsulfanyl group on the thiadiazole ring instead of a propylsulfanyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H16ClN5OS3

Molecular Weight

390.0 g/mol

IUPAC Name

5-chloro-2-propylsulfanyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C13H16ClN5OS3/c1-3-5-21-11-15-7-8(14)9(16-11)10(20)17-12-18-19-13(23-12)22-6-4-2/h7H,3-6H2,1-2H3,(H,17,18,20)

InChI Key

YBFQHHPBVIDQIN-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCCC)Cl

Origin of Product

United States

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